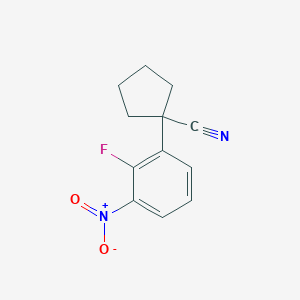
1-(2-Fluoro-3-nitrophenyl)cyclopentane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-3-nitrophenyl)cyclopentane-1-carbonitrile is a chemical compound with the molecular formula C12H11FN2O2. It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a cyclopentane ring with a carbonitrile group. This compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-nitrophenyl)cyclopentane-1-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
化学反应分析
Types of Reactions
1-(2-Fluoro-3-nitrophenyl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1-(2-Fluoro-3-aminophenyl)cyclopentane-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Cyclopentanone derivatives or carboxylic acids.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Fluoro-3-nitrophenyl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
相似化合物的比较
Similar Compounds
1-(2-Fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
1-(2-Fluoro-3-nitrophenyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(2-Fluoro-3-nitrophenyl)cyclopentane-1-carbonitrile is unique due to its specific ring size and the presence of both fluoro and nitro groups, which confer distinct chemical and biological properties. The cyclopentane ring provides a different steric environment compared to cyclopropane or cyclohexane, affecting the compound’s reactivity and interactions with biological targets.
属性
IUPAC Name |
1-(2-fluoro-3-nitrophenyl)cyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-11-9(4-3-5-10(11)15(16)17)12(8-14)6-1-2-7-12/h3-5H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBICZEBHDFBSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C(=CC=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














